molecular formula C21H12Cl2N2O5 B11519100 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B11519100
M. Wt: 443.2 g/mol
InChI Key: SPQXOQXFQCQUBV-YBEGLDIGSA-N
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Description

2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dioxopyrazolidinylidene moiety, and a furan ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The process may involve reactions such as nucleophilic substitution, cyclization, and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-4-(METHYLSULFONYL)BENZOIC ACID
  • 2-CHLORO-5-CHLOROSULFONYL-4-FLUOROBENZOIC ACID

Uniqueness

Compared to similar compounds, 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H12Cl2N2O5

Molecular Weight

443.2 g/mol

IUPAC Name

2-chloro-5-[5-[(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H12Cl2N2O5/c22-12-2-4-13(5-3-12)25-20(27)16(19(26)24-25)10-14-6-8-18(30-14)11-1-7-17(23)15(9-11)21(28)29/h1-10H,(H,24,26)(H,28,29)/b16-10-

InChI Key

SPQXOQXFQCQUBV-YBEGLDIGSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=O)N2)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)N2)Cl

Origin of Product

United States

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